

Spectroscopic Profile of N-(2-phenoxyphenyl)methanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: N-(2-phenoxyphenyl)methanesulfonamide

Cat. No.: B184492

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **N-(2-phenoxyphenyl)methanesulfonamide**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial reference for researchers involved in the synthesis, identification, and quality control of this compound.

Chemical Structure and Properties

N-(2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative with the molecular formula $C_{13}H_{13}NO_3S$ and a molecular weight of 263.31 g/mol ^[1] Its structure features a methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.^[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for **N-(2-phenoxyphenyl)methanesulfonamide**, presented in tabular format for clarity and ease of

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **N-(2-phenoxyphenyl)methanesulfonamide**.

Table 1: ^1H NMR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
3.03	s	3H	$-\text{SO}_2\text{CH}_3$	DMSO- d_6
6.81	d, $J=2$ Hz	1H	Ar-H	DMSO- d_6
6.94-7.00	m	3H	Ar-H	DMSO- d_6
7.06-7.08	m	2H	Ar-H	DMSO- d_6
7.19-7.31	m	4H	Ar-H	DMSO- d_6
7.41-7.46	m	3H	Ar-H	DMSO- d_6
9.59	s	1H	$-\text{NH}-$ (D_2O exchangeable)	DMSO- d_6

Data sourced from a study on a related compound, where this core structure was characterized.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide**

Chemical Shift (δ) ppm	Assignment	Solvent
39.7	-SO ₂ CH ₃	DMSO-d ₆
114.8	2 x Ar-CH	DMSO-d ₆
119.0	2 x Ar-CH	DMSO-d ₆
119.1	Ar-C	DMSO-d ₆
120.2	Ar-CH	DMSO-d ₆
120.7	Ar-CH	DMSO-d ₆
121.4	Ar-CH	DMSO-d ₆
124.7	Ar-CH	DMSO-d ₆
127.7	Ar-CH	DMSO-d ₆

Data sourced from a study on a related compound, where this core structure was characterized.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **N-(2-phenoxyphenyl)methanesulfonamide** are indicative of its sulfonamide and ether functionalities.

Table 3: IR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide** and Related Sulfonamides

Wavenumber (cm ⁻¹)	Vibrational Mode	Reference Compound
3292	N-H stretch	N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2]
1331 - 1317	Asymmetric SO ₂ stretch	N-(substituted phenyl)-methanesulphonamides[3]
1157 - 1139	Symmetric SO ₂ stretch	N-(substituted phenyl)-methanesulphonamides[3]
1588, 1573, 1509, 1489	Aromatic C=C stretch	N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2]
926 - 833	S-N stretch	N-(substituted phenyl)-methanesulphonamides[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **N-(2-phenoxyphenyl)methanesulfonamide**

Parameter	Value	Method
Exact Mass	263.061614 g/mol	Computed
Monoisotopic Mass	263.0616 Da	Predicted
[M+H] ⁺	394.1 (for a related compound)	Electrospray (ES)

Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]⁺ value is for a closely related, larger compound and is provided for context.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d_6) or chloroform (CDCl_3).^{[2][6]} Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

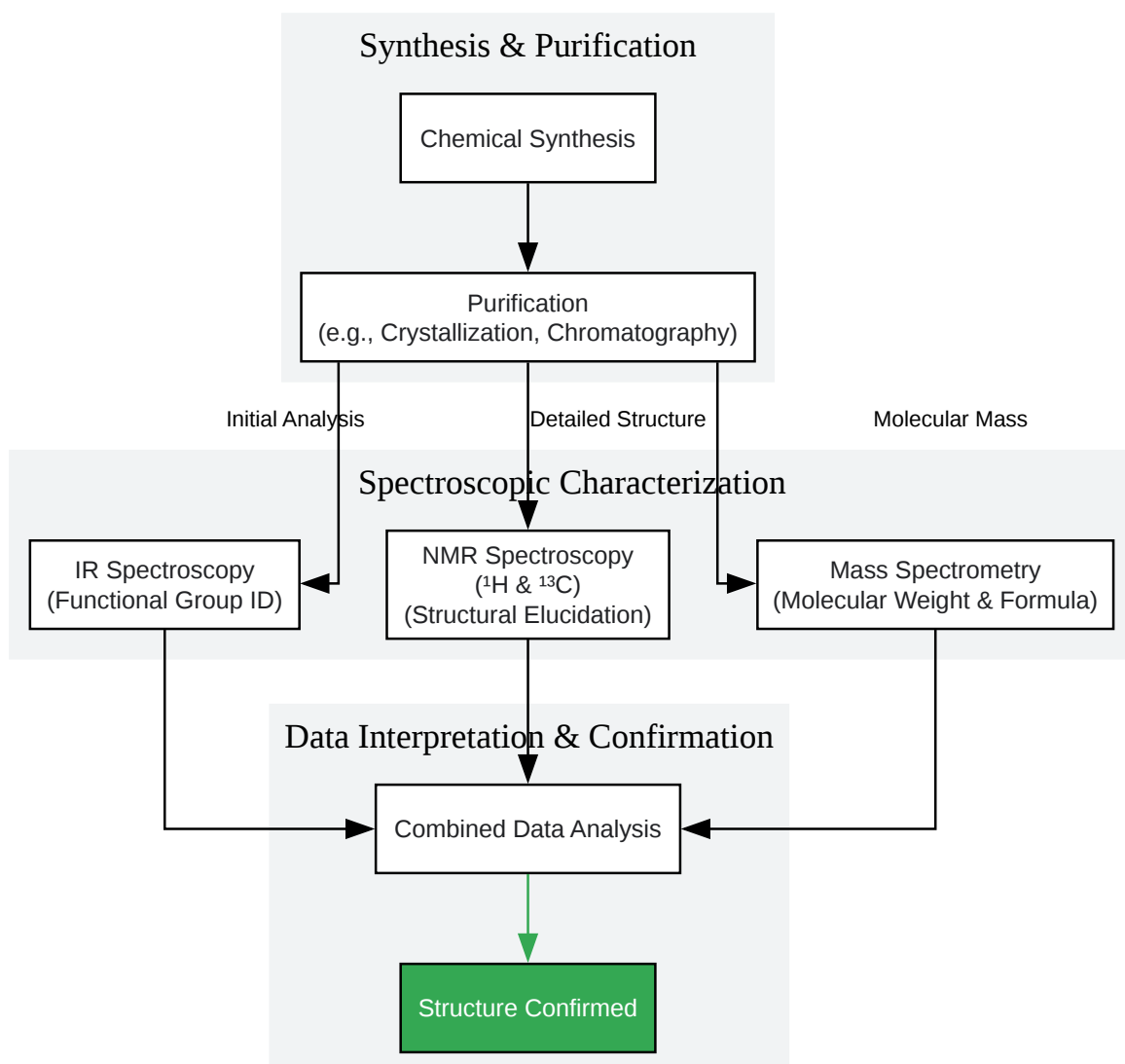
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed.^[7] A small amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400 cm^{-1} .^[7]

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **N-(2-phenoxyphenyl)methanesulfonamide** and is often coupled with a high-resolution mass analyzer to determine the exact mass of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized chemical compound like **N-(2-phenoxyphenyl)methanesulfonamide** follows a logical progression of analytical techniques.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of N-(2-phenoxyphenyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184492#spectroscopic-data-for-n-2-phenoxyphenyl-methanesulfonamide-nmr-ir-mass-spec]

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